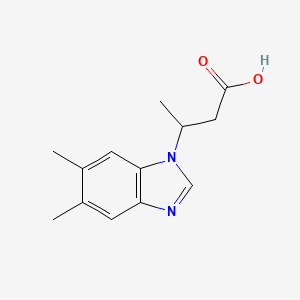
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid
Übersicht
Beschreibung
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
This can lead to changes in cellular processes and can have therapeutic effects .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly influence the bioavailability of a compound and its ability to reach its target sites in the body .
Result of Action
The effects would depend on the specific targets of the compound and how it modifies their activity .
Biologische Aktivität
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
- Chemical Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds with benzimidazole structures demonstrated promising activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be comparable to or better than standard antibiotics such as ampicillin .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| This compound | Pseudomonas aeruginosa | 8 |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential in anticancer applications. Studies have reported that benzimidazole derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their effects on glioma cell lines, demonstrating significant antiproliferative activity .
Case Study: Anticancer Activity Against Glioma Cells
A specific study investigated the effects of benzimidazole derivatives on C6 rat glioma cells. The results indicated that certain derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve:
- DNA Interaction : Benzimidazole derivatives are known to interact with DNA minor grooves, potentially disrupting replication and transcription processes in bacterial and cancer cells .
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Eigenschaften
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDPLWVNVVSVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















